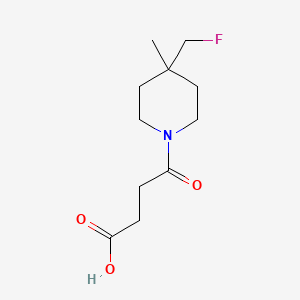
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid (4-FMPB) is an important organic compound in the field of synthetic chemistry. It is a versatile and highly reactive compound, with a wide range of potential applications in the pharmaceutical, biochemistry, and materials science fields. This article will provide an overview of 4-FMPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing for β-amyloids
A novel fluorescent probe for β-amyloids was synthesized using 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, demonstrating high binding affinities toward Aβ(1–40) aggregates. This compound provides a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Antibacterial Activity
Research into halogenated compounds, including 7-fluoromethyl-1,8-naphthyridine and quinoline derivatives, has highlighted the antibacterial activities of these molecules. Specifically, replacing a methyl group with a fluoromethyl group on certain derivatives increased antibacterial activity, emphasizing the potential of fluoromethylated compounds in developing new antibiotics (Tani, Mushika, & Yamaguchi, 1982).
Anti-inflammatory Activity
Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were studied for their anti-inflammatory activity. Despite none of the analogs reaching the activity level of the standard flobufen, this research contributes to the understanding of structural activity relationships within anti-inflammatory compounds (Kuchař et al., 1995).
Molecular Docking and Structural Analysis
Studies have employed molecular docking and vibrational, structural, electronic, and optical analyses of compounds similar to 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid. These compounds have demonstrated potential as nonlinear optical materials and possess interesting biological activities, highlighting their importance in pharmacological research (Vanasundari et al., 2018).
Apoptosis Induction
The methionine salvage pathway compound 4-methylthio-2-oxobutanoate, related to the compound , has been shown to induce apoptosis independently of down-regulation of ornithine decarboxylase, offering insights into cellular mechanisms and potential therapeutic targets (Tang, Kadariya, Murphy, & Kruger, 2006).
Eigenschaften
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIZJACFBFGJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
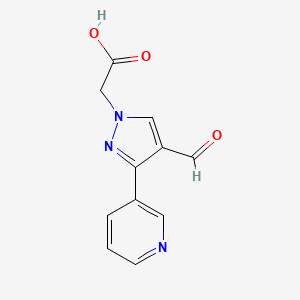
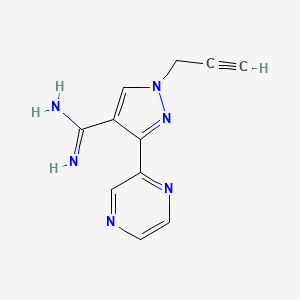
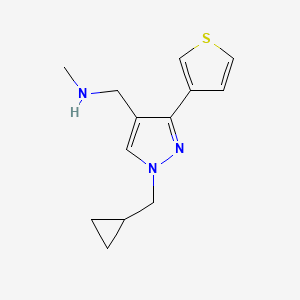
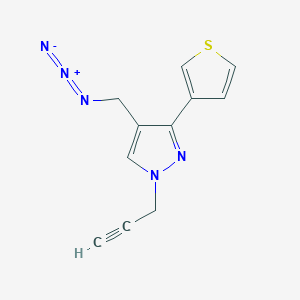
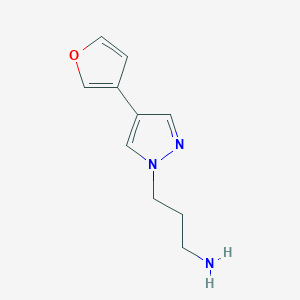
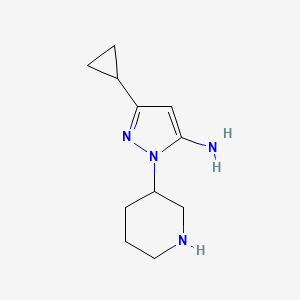
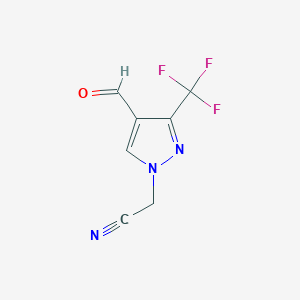
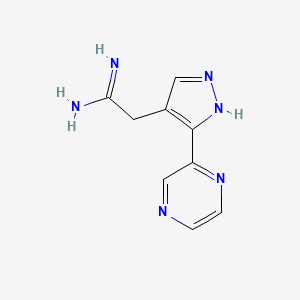
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)
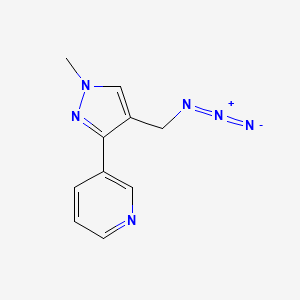
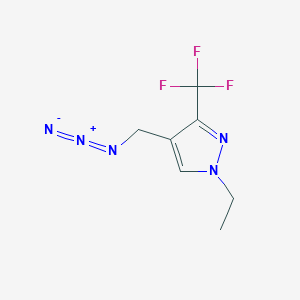
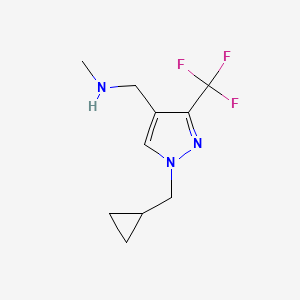
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)